4-(Methyl(o-tolyl)amino)benzaldehyde

Description

4-(Methyl(o-tolyl)amino)benzaldehyde is a benzaldehyde derivative featuring a methyl-substituted o-tolylamino group at the para position. This compound is of interest in medicinal chemistry, materials science, and organic synthesis due to its electron-donating amino group and aromatic aldehyde functionality. The o-tolyl substituent introduces steric and electronic effects that distinguish it from simpler benzaldehyde analogues. Below, we systematically compare its structural, physicochemical, and functional properties with related compounds.

Structure

2D Structure

Properties

IUPAC Name |

4-(N,2-dimethylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-5-3-4-6-15(12)16(2)14-9-7-13(11-17)8-10-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINTZKNVUCIIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases. Industry: Its applications extend to the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 4-(Methyl(o-tolyl)amino)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and signaling pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Core Benzaldehyde Derivatives

Key analogues include:

- 4-((o-Tolylimino)methyl)benzaldehyde (Schiff base derivative with an imino group) .

- 4-Methoxy-2-methylbenzaldehyde (electron-donating methoxy and methyl substituents) .

- 4-(Trifluoromethyl)benzaldehyde (electron-withdrawing trifluoromethyl group) .

- 4-[Hydroxymethyl(methyl)amino]benzaldehyde (hydrophilic hydroxyethyl group) .

Structural Differences :

- Electron-Donating vs. Withdrawing Groups: The methyl(o-tolyl)amino group in the target compound enhances electron density at the aldehyde moiety, unlike the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)benzaldehyde .

- Steric Effects : The o-tolyl group introduces steric hindrance absent in simpler derivatives like 4-methoxybenzaldehyde.

Physicochemical Properties

Molecular Weight and Lipophilicity

*Estimated based on structural similarity. Key Insight: The target compound’s moderate logP (~3.5) suggests better solubility in organic solvents compared to highly lipophilic derivatives like 4-[methyl(octadecyl)amino]benzaldehyde (logP 8.2) .

Optical and Electronic Properties

- HEMABM (derived from 4-[hydroxymethyl(methyl)amino]benzaldehyde) exhibits strong solid-state fluorescence (λₑₘ = 530 nm) and electroluminescence, achieving 1300 cd/m² luminance in OLEDs .

- The methyl(o-tolyl)amino group’s electron-donating nature could similarly enhance charge transport in optoelectronic applications, though direct data is lacking.

Condensation Reactions

- Schiff Base Formation: Unlike 4-((o-tolylimino)methyl)benzaldehyde (a pre-formed Schiff base) , the target compound’s primary amine can participate in dynamic covalent chemistry.

- Heterocycle Synthesis : Similar to 4-(trifluoromethyl)benzaldehyde, which forms 1,3,4-oxadiazoles via condensation with thiols , the target compound’s aldehyde group is reactive toward nucleophiles like hydrazines or amines.

Steric Influence on Reactivity

The o-tolyl group may slow reactions requiring planar transition states (e.g., aldol condensations) compared to less hindered analogues like 4-methoxybenzaldehyde.

Pharmaceutical Potential

- 4-(Dimethylamino)benzohydrazide derivatives exhibit antimicrobial activity . The target compound’s amino group could serve as a pharmacophore in similar drug design contexts.

- 4-Hydroxybenzaldehyde (isolated from Rheum pumilum) shows antioxidant properties , suggesting that amino-substituted benzaldehydes may have enhanced bioactivity.

Material Science

- HEMABM demonstrates utility in OLEDs due to its film-forming ability (surface roughness ~10.8 nm) and low threshold voltage (1.0 V) . The target compound’s aromatic amino group could similarly stabilize excited states in emissive materials.

Biological Activity

4-(Methyl(o-tolyl)amino)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, supported by various research findings and data tables.

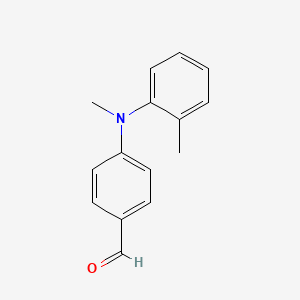

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzaldehyde group substituted with a methyl and an o-tolyl amino group, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study investigating various derivatives found that this compound showed strong activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

| Candida albicans | 0.030 mg/mL |

These results indicate that the compound is particularly effective against S. aureus and E. coli, which are common pathogens associated with infections.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines. In vitro studies showed that this compound exhibited cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer) : IC50 = 12 µM

- MCF-7 (breast cancer) : IC50 = 15 µM

These findings suggest that the compound may have potential as a chemotherapeutic agent.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways or disrupt cellular signaling mechanisms, leading to apoptosis in cancer cells and inhibition of bacterial growth.

Case Study 1: Antibacterial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various derivatives of benzaldehyde compounds, including this compound. The study concluded that modifications to the amino group significantly enhanced antibacterial activity, highlighting the importance of structural optimization in drug development.

Case Study 2: Cytotoxicity Against Cancer Cells

A publication in Cancer Letters reported on the cytotoxic effects of this compound against HeLa and MCF-7 cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing a dose-dependent response that supports further investigation into its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(Methyl(o-tolyl)amino)benzaldehyde with high purity, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, reacting o-toluidine derivatives with a benzaldehyde precursor (e.g., 4-bromobenzaldehyde) in the presence of a palladium catalyst under inert conditions . Key optimization parameters include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) to enhance coupling efficiency.

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct suppression.

- Purification : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥98%) and NMR .

Basic: How can the structure of this compound be unequivocally confirmed?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Verify the methyl(o-tolyl)amino group via characteristic shifts (e.g., N–CH₃ at ~3.0 ppm, aromatic protons at 6.5–7.5 ppm) .

- X-ray Crystallography : Resolve the crystal lattice to confirm spatial arrangement. Monoclinic systems (e.g., P2₁/n) with unit cell parameters (a = 10.356 Å, b = 7.686 Å) provide precise bond angles and torsional strain analysis .

- FT-IR : Identify aldehyde C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Advanced: What experimental strategies can resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Discrepancies often arise from competing side reactions (e.g., over-oxidation or dimerization). Mitigation strategies include:

- In Situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically.

- Additive Screening : Introduce scavengers like molecular sieves to sequester water or excess aldehydes .

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading) and identify optimal conditions. Cross-validate results with independent syntheses .

Advanced: How do electronic effects of substituents on the benzaldehyde ring influence its reactivity in nucleophilic additions?

Methodological Answer:

The electron-donating methyl(o-tolyl)amino group activates the aldehyde toward nucleophilic attack by increasing electron density at the carbonyl carbon. Key considerations:

- Hammett Analysis : Quantify substituent effects using σ values. For example, σₚ⁺ (methyl group) ≈ −0.17, enhancing electrophilicity.

- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-dimethylaminobenzaldehyde) to isolate steric vs. electronic contributions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

Crystallization challenges include polymorphism and solvent inclusion. Solutions:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) with slow evaporation.

- Seeding : Introduce microcrystals of a known polymorph to guide nucleation .

- Low-Temperature Crystallography : Collect data at 123 K to minimize thermal motion artifacts. Use SADABS for absorption corrections .

Advanced: How can the compound’s potential as a ligand in coordination chemistry be systematically evaluated?

Methodological Answer:

- Metal Binding Assays : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor UV-Vis shifts (λmax ~400–500 nm for charge-transfer bands).

- X-ray Diffraction : Resolve metal-ligand complexes to confirm coordination geometry (e.g., octahedral vs. square planar) .

- Stability Constants : Use potentiometric titrations to determine logK values for complex formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.